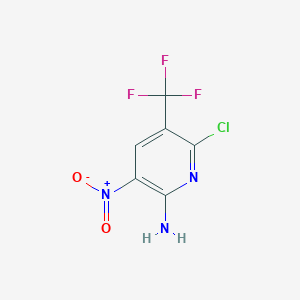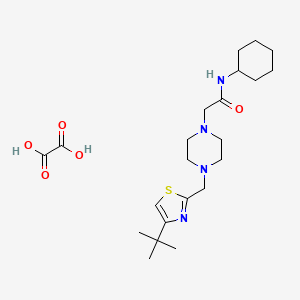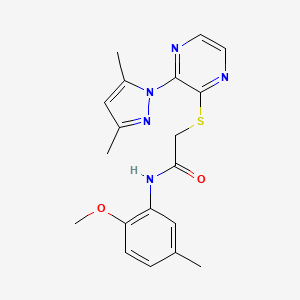
2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Antipsychotic Agents : Research on compounds related to "2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide" has shown promise in the development of novel antipsychotic agents. These compounds, including ones like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have displayed an antipsychotic-like profile in behavioral animal tests. They have been found effective in reducing spontaneous locomotion in mice, without interacting with dopamine receptors, which is a common mechanism in available antipsychotic drugs (Wise et al., 1987).
Inhibition of Fatty Acid Synthesis : Related compounds have been studied for their potential as herbicides. Chloroacetamide derivatives, such as 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, have been used as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. Their mechanism involves the inhibition of fatty acid synthesis in plants (Weisshaar & Böger, 1989).
Anti-Microbial Activities : Novel thiazole derivatives synthesized from pyrazole moieties have demonstrated significant anti-bacterial and anti-fungal activities. This includes compounds like 2-(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4phenylthiazol-2-yl)acetamide, which have shown high efficacy against various microbial strains (Saravanan et al., 2010).
Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives have been used to synthesize novel coordination complexes with metals like Co(II) and Cu(II). These complexes have shown significant antioxidant activity, demonstrating the potential for these compounds in oxidative stress-related applications (Chkirate et al., 2019).
Anti-Inflammatory Activity : Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This points to the potential use of these compounds in the treatment of inflammation-related disorders (Sunder & Maleraju, 2013).
Analgesic Agents : The incorporation of pyrazole moieties into thiazoles has resulted in compounds with analgesic properties. For example, compounds like 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide have shown high analgesic activity, suggesting their potential use in pain management (Saravanan et al., 2011).
Toxicity Assessment and Tumor Inhibition : Heterocyclic derivatives, including pyrazoles, have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies are crucial in the development of new therapeutic agents, particularly in cancer treatment (Faheem, 2018).
Propriétés
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-5-6-16(26-4)15(9-12)22-17(25)11-27-19-18(20-7-8-21-19)24-14(3)10-13(2)23-24/h5-10H,11H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWCWDGGIOACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN=C2N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

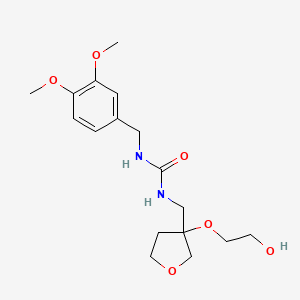
![Tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2825112.png)
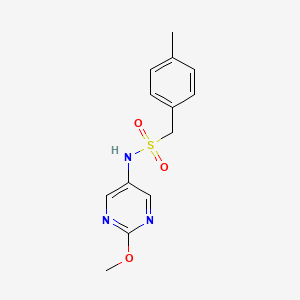
![Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2825116.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2825120.png)
![N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2825122.png)

![1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2825124.png)
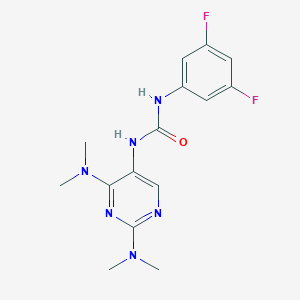
![(E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B2825129.png)


